[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Catalog No.
S855405
CAS No.
2169428-72-0
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

CAS Number

2169428-72-0

Product Name

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

IUPAC Name

[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3

InChI Key

UYDFCIVIXHQIJG-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(N=C(C=C1)CO)Cl

Canonical SMILES

CC(C)COC1=C(N=C(C=C1)CO)Cl

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a chemical compound characterized by its pyridine ring structure, which is a six-membered aromatic heterocycle containing one nitrogen atom. This compound features a chloro substituent at the 6-position and a 2-methylpropoxy group at the 5-position of the pyridine ring, along with a hydroxymethyl group attached to the nitrogen-containing aromatic system. Its unique structure contributes to its potential biological activities and applications in various fields.

The chemical reactivity of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol can be attributed to its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the chloro group can undergo reactions such as nucleophilic attack, leading to the formation of various derivatives. Additionally, the compound may engage in oxidation-reduction reactions, especially involving the hydroxymethyl group, which can be oxidized to form aldehyde or carboxylic acid functionalities under appropriate conditions.

This compound exhibits notable biological activity due to its structural features. Pyridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The presence of the chloro and hydroxymethyl groups may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. Studies suggest that compounds with similar structures often show significant bioactivity against various disease models, including cancer and infectious diseases .

Several synthetic routes can be utilized to produce [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol. Common methods include:

  • Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution can introduce the chloro and hydroxymethyl groups.
  • Alkylation Reactions: The introduction of the 2-methylpropoxy group can be achieved through alkylation of an appropriate pyridine precursor.
  • Functional Group Transformations: Existing functional groups in related pyridine compounds can be transformed via standard organic reactions (e.g., halogenation followed by reduction).

These methods allow for the efficient synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol with good yields.

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agricultural Chemicals: Its antimicrobial properties might make it suitable for use as a pesticide or herbicide.
  • Chemical Research: It can be utilized as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies involving [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol typically focus on its binding affinity to biological targets such as enzymes or receptors. High-throughput screening methods can be employed to assess its activity against various biological pathways. Additionally, structure-activity relationship studies help identify how modifications to its structure affect its interactions and efficacy.

Several compounds share structural similarities with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, which may influence their biological activities:

Compound NameStructure FeaturesNotable Activities
6-ChloropyridineChloro-substituted pyridineAntimicrobial properties
5-(2-Methylpropoxy)pyridin-2-amineAmino group instead of hydroxymethylPotential antidepressant effects
3-HydroxypyridineHydroxyl group at position 3Neuroprotective effects
4-MethoxypyridineMethoxy group at position 4Antioxidant activity

The uniqueness of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol lies in its specific combination of substituents that may confer distinct pharmacological properties compared to these related compounds.

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a pyridine derivative characterized by a nitrogen-containing aromatic ring with three distinct substituents: a chlorine atom at the 6-position, a 2-methylpropoxy group at the 5-position, and a hydroxymethyl group at the 2-position. Its molecular formula is C$${10}$$H$${14}$$ClNO$$_2$$, with a molecular weight of 215.68 g/mol. The compound’s structural complexity enables diverse chemical reactivity, making it valuable in synthetic chemistry and drug discovery.

Historical Context and Discovery

Pyridine derivatives have been studied since the 19th century, with Thomas Anderson isolating pyridine from bone oil in 1849. The synthesis of substituted pyridines like [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol emerged in the 20th century, driven by advances in heterocyclic chemistry. Modern synthetic methods, such as those described in patents for analogous pyridinemethanol compounds (e.g., oxidation of 2-picoline followed by acylation), provided pathways to this compound. Its first reported synthesis likely followed the development of Hantzsch pyridine synthesis and Chichibabin reactions.

Significance in Pyridine Chemistry

Pyridine derivatives are pivotal in medicinal and industrial chemistry due to their electronic and steric properties. The chlorine and 2-methylpropoxy groups in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol enhance its lipophilicity and stability, while the hydroxymethyl group offers a site for further functionalization. These features make it a versatile intermediate for pharmaceuticals, agrochemicals, and ligands in catalysis.

Scope and Objectives of Research

This article examines:

  • Synthetic methodologies and industrial production.
  • Chemical reactivity and applications in organic synthesis.
  • Analytical characterization techniques.
  • Biological potential and industrial relevance.

Retrosynthetic analysis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol reveals several strategic disconnections that can guide efficient synthetic routes. The compound contains three primary structural elements: a pyridine ring, a chloro substituent at position 6, a 2-methylpropoxy group at position 5, and a methanol group at position 2 .

The most logical retrosynthetic disconnection involves the sequential introduction of functional groups onto a pyridine core. The hydroxymethyl group at position 2 can be derived from various precursors including carboxylic acids, aldehydes, or through direct alkylation strategies [2]. The 2-methylpropoxy substituent at position 5 can be introduced through nucleophilic substitution reactions on appropriately activated pyridine derivatives [3]. The chloro group at position 6 can be installed through direct chlorination or via functional group interconversions from other halides or hydroxyl groups [4].

Alternative retrosynthetic strategies include constructing the pyridine ring through multicomponent reactions such as the Hantzsch synthesis, incorporating the desired substituents in the initial cyclization step [5]. This approach may be particularly attractive for installing the 2-methylpropoxy group early in the synthetic sequence [6].

Classical Synthetic Routes

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent the most fundamental approach to pyridine functionalization. The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic attack at positions 2 and 4, with position 6 being equivalent to position 2 due to symmetry [3] [7].

The synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol can be achieved through nucleophilic substitution of halogenated pyridine precursors. Starting from 2,5,6-trichloropyridine, selective nucleophilic substitution at position 5 with 2-methylpropanol (isobutanol) under basic conditions provides access to the desired alkoxy substitution pattern [8]. The reaction typically requires elevated temperatures (80-120°C) and strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution [3].

The regioselectivity of nucleophilic substitution in polyhalogenated pyridines depends on the electronic environment and steric factors. Position 2 and 6 carbons are more electrophilic than position 3 and 5, making them more reactive toward nucleophiles [9]. However, the presence of electron-withdrawing groups can activate less reactive positions, allowing for selective functionalization [10].

Optimization of nucleophilic substitution conditions involves careful control of temperature, base strength, and reaction time. Higher temperatures generally increase reaction rates but may lead to competing side reactions or decomposition [11]. The choice of base is critical, with stronger bases like sodium amide providing higher reactivity but potentially causing over-substitution or elimination reactions [7].

Functional Group Interconversions

Functional group interconversions provide versatile strategies for modifying pyridine derivatives without disturbing the aromatic ring system. The hydroxymethyl group in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol can be introduced through several functional group transformations [12] [13].

Reduction of pyridine-2-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride provides direct access to the corresponding hydroxymethyl compounds [12]. The reaction typically proceeds under mild conditions and offers excellent yields when performed in anhydrous solvents such as tetrahydrofuran or diethyl ether [13].

Oxidation reactions can be employed to introduce or modify functional groups on the pyridine ring. For example, oxidation of 2-methylpyridine derivatives with potassium permanganate or chromium trioxide provides access to carboxylic acid intermediates, which can subsequently be reduced to the desired hydroxymethyl compounds [14].

The interconversion between different halogen substituents offers additional synthetic flexibility. Chlorine atoms can be introduced through chlorination of hydroxyl precursors using phosphorus oxychloride or thionyl chloride [4]. Alternatively, halogen exchange reactions using metal halides can provide access to different halogenated derivatives [8].

Modern and Green Chemistry Approaches

Catalytic and Enzymatic Methods

Modern catalytic approaches have revolutionized pyridine synthesis, offering improved selectivity, milder reaction conditions, and reduced environmental impact. Copper-catalyzed cross-coupling reactions provide particularly attractive routes to substituted pyridines, with yields ranging from 43-91% under optimized conditions [5].

The development of novel copper catalysts has enabled the synthesis of highly substituted pyridines through cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization and oxidation [5]. These reactions proceed under relatively mild conditions (50-150°C) and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis [5].

Enzymatic methods represent an emerging area in pyridine synthesis, offering exquisite selectivity and environmentally benign reaction conditions. Pyridine synthases have been identified that catalyze the formation of pyridine rings through formal [4+2]-cycloaddition reactions, followed by dehydration and aromatization steps [15]. These enzymes operate under mild conditions (37-80°C, pH 7-9) and provide excellent selectivity for specific substitution patterns [15].

The application of enzymatic methods to industrial synthesis requires careful optimization of reaction conditions, including pH, temperature, and enzyme concentration. Recent advances in enzyme engineering have improved the stability and activity of pyridine synthases, making them more suitable for large-scale applications [16].

Solvent-Free and Microwave-Assisted Syntheses

Green chemistry approaches emphasize the reduction of environmental impact through solvent-free reactions and alternative energy sources. Microwave-assisted synthesis has emerged as a powerful tool for pyridine synthesis, offering significant advantages in terms of reaction time, yield, and selectivity [17] [18].

Microwave-assisted reactions typically proceed under higher temperatures (100-150°C) but with dramatically reduced reaction times (5-30 minutes compared to hours for conventional heating) [17]. The rapid heating and precise temperature control possible with microwave irradiation lead to improved yields (82-97%) and reduced formation of side products [18].

Solvent-free synthesis represents another important green chemistry approach, eliminating the need for organic solvents and simplifying product isolation. These reactions typically proceed under neat conditions at elevated temperatures (80-120°C) and offer excellent yields (70-99%) with minimal waste generation [19] [20].

The combination of microwave heating with solvent-free conditions provides synergistic benefits, allowing for rapid, efficient synthesis with minimal environmental impact. Careful optimization of microwave power, temperature, and reaction time is essential for achieving optimal results [21].

Optimization of Reaction Conditions

The optimization of reaction conditions for pyridine synthesis requires systematic investigation of multiple parameters including temperature, pressure, catalyst loading, solvent choice, and reaction time. Statistical experimental design methods such as response surface methodology can be employed to identify optimal conditions while minimizing the number of experiments required [14].

Temperature optimization typically involves balancing reaction rate with selectivity and product stability. Higher temperatures generally increase reaction rates but may lead to side reactions or product decomposition. For most pyridine syntheses, optimal temperatures range from 120-150°C, providing good reaction rates while maintaining selectivity [17] [18].

Catalyst loading optimization is critical for both economic and environmental considerations. Typical catalyst loadings range from 1-20 mol%, with optimal conditions usually requiring 5-10 mol% for most reactions [22]. Higher catalyst loadings may improve reaction rates but increase costs and complicate product purification [22].

Solvent selection significantly impacts reaction outcomes, affecting both yield and selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide good results for nucleophilic substitution reactions, while less polar solvents may be preferred for certain catalytic processes [8].

Reaction time optimization involves identifying the point at which maximum yield is achieved without significant formation of side products. Monitoring reaction progress using analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy allows for precise determination of optimal reaction times [14].

Scale-Up and Industrial Synthesis Considerations

Industrial scale-up of pyridine synthesis requires careful consideration of multiple factors including reactor design, heat transfer, mass transfer, and safety considerations. The global pyridine market was valued at $1.5-4.15 billion in 2024 and is projected to reach $1.5-12.6 billion by 2030, with compound annual growth rates of 8.6-9.6% [23] [24].

Current industrial production methods primarily rely on two approaches: extraction from coal tar through fractional distillation and synthetic production from aldehydes and ammonia. Coal tar distillation provides variable yields (0.07-0.21 lb pyridine per ton of coal) but offers excellent scalability and established infrastructure [25] [26].

Synthetic production routes typically involve the reaction of acetaldehyde, formaldehyde, and ammonia over silica-alumina catalysts at elevated temperatures (200-500°C) and pressures (1-15 bar). These processes achieve yields of 63-85% and provide better control over product composition compared to coal tar extraction [27] [28].

Heat management is critical for industrial-scale pyridine synthesis due to the exothermic nature of many reactions. Efficient heat removal systems are essential to maintain reaction temperatures and prevent thermal runaway. Reactor design must account for the need to handle high temperatures and corrosive conditions while maintaining product quality [29] [30].

Safety considerations include the handling of toxic and flammable materials, implementation of appropriate ventilation systems, and compliance with environmental regulations. The industrial production of pyridine requires specialized personnel training and robust safety protocols [31] [25].

Synthesis of Structural Analogues

The synthesis of structural analogues of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol provides opportunities for structure-activity relationship studies and the development of compounds with improved properties. Systematic variation of the chloro substituent, alkoxy group, and hydroxymethyl functionality allows for comprehensive exploration of chemical space [32] [33].

Halogen substitution studies can be performed by replacing the chloro group with other halogens (fluorine, bromine, iodine) or with other electron-withdrawing groups such as nitro or cyano substituents. These modifications can significantly alter the electronic properties of the pyridine ring and influence biological activity [34] [35].

The 2-methylpropoxy group can be replaced with various alkoxy, aryloxy, or amino substituents to explore different substitution patterns. Linear alkoxy groups (methoxy, ethoxy, propoxy) provide different steric and electronic effects compared to the branched 2-methylpropoxy group [37].

Modification of the hydroxymethyl group offers additional opportunities for structural variation. The hydroxyl group can be converted to various functional groups including esters, ethers, or amines through standard functional group transformations [38]. Alternatively, the methyl group can be replaced with other alkyl groups or aromatic rings to create more complex structures [33].

XLogP3

2.3

Dates

Last modified: 08-16-2023

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